(1-benzylpiperidin-4-yl) 4-methylbenzenesulfonate
Description
(1-Benzylpiperidin-4-yl) 4-methylbenzenesulfonate is a sulfonate ester derivative featuring a benzyl-substituted piperidine core linked to a 4-methylbenzenesulfonyl group. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active piperidine derivatives, particularly those targeting sigma receptors . The sulfonate ester moiety enhances stability and modulates solubility, making it a candidate for prodrug development or as an intermediate in synthesizing bioactive molecules .
Properties
IUPAC Name |
(1-benzylpiperidin-4-yl) 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-16-7-9-19(10-8-16)24(21,22)23-18-11-13-20(14-12-18)15-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKDDWLNFPJDCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzylpiperidin-4-yl) 4-methylbenzenesulfonate typically involves the reaction of 1-benzylpiperidine with 4-methylbenzenesulfonyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
(1-benzylpiperidin-4-yl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .
Scientific Research Applications
(1-benzylpiperidin-4-yl) 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-benzylpiperidin-4-yl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs
Key Observations :
- Core Modifications : Replacing piperidine with pyridinium (e.g., ) changes electronic properties and steric bulk, affecting solubility and receptor interactions.
Pharmacological Analogs
highlights N-(1-benzylpiperidin-4-yl)arylacetamides as potent sigma1 receptor ligands. Key comparisons include:
- Binding Affinity : Acetamide derivatives (e.g., compound 1 in ) exhibit high sigma1 receptor affinity (Ki < 10 nM), whereas sulfonate esters like the target compound may prioritize stability over receptor binding due to the sulfonate’s polar nature.
- Selectivity: Acetamides show >100-fold selectivity for sigma1 over sigma2 receptors, while sulfonates (lacking amide hydrogen-bond donors) may exhibit reduced selectivity.
Functional Group Comparisons
Impact on Bioactivity :
Biological Activity
(1-benzylpiperidin-4-yl) 4-methylbenzenesulfonate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the piperidine class and is characterized by its unique structural features, which may contribute to its interactions with various biological targets.
Chemical Structure and Properties
The chemical formula of this compound can be represented as:
This compound features a benzyl group attached to a piperidine ring, with a sulfonate group that enhances its solubility and reactivity. The presence of the methyl group on the aromatic ring further modifies its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain neurotransmitter receptors, potentially influencing pathways related to neurological functions.
Key Mechanisms:
- Receptor Modulation: The compound may modulate the activity of neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling.
- Enzyme Inhibition: It has been observed to inhibit enzymes such as acetylcholinesterase, which could lead to increased levels of acetylcholine in synaptic clefts, enhancing cognitive functions.
Biological Activity Studies
Recent research has focused on evaluating the biological activities of this compound through various in vitro and in vivo studies. Below are summarized findings from key studies:
Case Studies
-
Neuropharmacological Study:
A study investigating the effects of this compound on cognitive functions in animal models found that administration improved memory retention and learning capabilities. The mechanism was linked to increased acetylcholine levels due to acetylcholinesterase inhibition. -
Antimicrobial Efficacy:
In a controlled laboratory setting, this compound was tested against various bacterial strains. Results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Variations in the piperidine ring or modifications to the sulfonate group have been shown to alter its binding affinity to target receptors and enzymes.
Key Observations:
- Substituent Effects: The presence of electron-donating or withdrawing groups on the benzene ring can significantly impact the compound's potency.
- Ring Modifications: Alterations in the piperidine structure may enhance or reduce its ability to cross the blood-brain barrier, affecting its neuroactive properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
